4-(Boc-amino)-2-methylphenol

Overview

Description

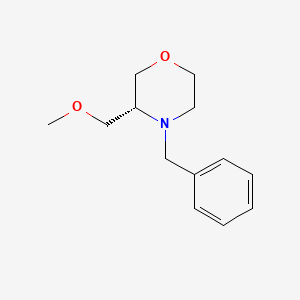

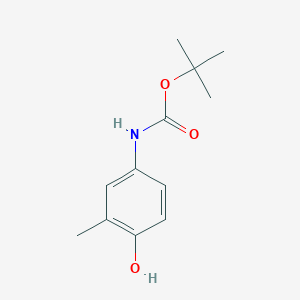

4-(Boc-amino)-2-methylphenol, also known as tert-butyl N-(4-hydroxyphenyl)carbamate, is a compound used to protect amine in the solid phase synthesis of peptides . It is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction requires the reagent imidazole and solvent dimethylformamide, CH2Cl2 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis

The molecular formula of 4-(Boc-amino)-2-methylphenol is C11H15NO3 . The structure of Boc amino acids can be determined from the NMR spectrum in DMSO-d6 .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The reaction for the protection of amines can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .Scientific Research Applications

Synthesis of Redox Derivatives for Photoinitiated Electron or Energy Transfer : Research by McCafferty et al. (1995) in the field of organic chemistry, involved the synthesis of redox-active amino acids, including derivatives of Boc-l-lysine, for incorporation into peptide assemblies. These assemblies were studied for photoinitiated electron or energy transfer, illustrating the application of 4-(Boc-amino)-2-methylphenol in creating light-harvesting peptides (McCafferty et al., 1995).

Catalysis and Chemical Transformations : In a 2017 study, Zarringhadam and Farhadi demonstrated the use of 4-aminophenol derivatives in creating flower-like Bi2O2CO3/NiFe2O4 magnetically recoverable nanocomposites. These composites were used for the catalytic reduction of 4-nitrophenol to 4-aminophenol, showcasing an application in environmental chemistry and nanotechnology (Zarringhadam & Farhadi, 2017).

Synthesis of Polyphenols and Analysis of Their Properties : Kaya et al. (2012) conducted research on the synthesis of polyphenols derived from 4-fluorobenzaldeyde. This study focused on how the electron-donating methyl group affects the thermal stability, optical, electrochemical properties, and conductivity of these compounds, highlighting the role of 4-(Boc-amino)-2-methylphenol in polymer chemistry (Kaya et al., 2012).

Application in Synthesizing Peptide Analogues and Mimetics : Research by Oishi et al. (2004) in the field of biochemistry involved the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics. This study underscores the use of 4-(Boc-amino)-2-methylphenol derivatives in creating peptide analogs for the study of cellular signal transduction processes (Oishi et al., 2004).

Development of Novel Antitumor Agents : Iwata et al. (2003) researched the antiviral activity of 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one on poliovirus, demonstrating the potential pharmaceutical applications of 4-(Boc-amino)-2-methylphenol derivatives in developing new antitumor agents (Iwata et al., 2003).

properties

IUPAC Name |

tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFESVLDYFSGBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-amino)-2-methylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline](/img/structure/B3252649.png)